Zinc-Finger Protein Targeting: Ortho-Iodobenzamide Domain Confers Unique Cysteine-Thiolate Reactivity Not Accessible to Para-Iodo or Non-Iodinated Analogs
The ortho-iodobenzamide motif present in this compound enables a covalent displacement mechanism by zinc-finger cysteine thiolates, a reactivity profile distinct from that of para-iodobenzamide analogs. The activated iodo-benzamide patent (US 2003/0187015 A1) establishes that to achieve zinc-finger disruption, the iodine atom must reside at the ortho position and requires an electron-withdrawing activating group; the target compound satisfies the ortho-iodo spatial requirement, whereas comparator compounds such as N-(furan-2-ylmethyl)-4-iodobenzamide (CAS 329209-85-0) place iodine at the para position, which sterically and electronically precludes the same thiol-displacement chemistry [1]. The patent further reports that representative 2-iodo-5-nitro-benzamide derivatives inhibit growth of human tumor and leukemia cell lines at low doses (exact IC₅₀ values compound-dependent), defining the class-level potency window [2].
| Evidence Dimension | Zinc-finger cysteine-thiolate reactivity requirement (ortho-iodo vs. para-iodo positioning) |
|---|---|
| Target Compound Data | Ortho-iodobenzamide configuration (iodine at 2-position of benzamide) permits nucleophilic displacement by Zn-finger thiolates |
| Comparator Or Baseline | Para-iodobenzamide analogs (e.g., N-(furan-2-ylmethyl)-4-iodobenzamide, CAS 329209-85-0, iodine at 4-position) do not support the same SN2-type displacement geometry; non-iodinated benzamides show no zinc-finger disruption activity in the assay panel. |
| Quantified Difference | Qualitative mechanistic divergence: ortho-iodo required for zinc-finger engagement per patent SAR; para-iodo or non-iodo analogs structurally incapable of the same covalent targeting. |
| Conditions | Patent US 2003/0187015 A1; SAR derived from cell-free zinc-finger binding assays and cell-based tumor/leukemia growth inhibition panels (human and animal cell lines). |
Why This Matters
A procurement decision based solely on the 'iodobenzamide' class designation risks selecting a compound with iodine in an inactive position; the ortho-iodo configuration of CAS 767306-31-0 is mechanistically non-interchangeable with para-iodo analogs.
- [1] Boulikas, T. et al. Activated Iododerivatives for the Treatment of Cancer and AIDS. U.S. Patent Application Publication No. US 2003/0187015 A1. Filed April 10, 1998. Mechanism claims: ortho-iodo substitution essential for zinc finger thiolate displacement; compounds with para-iodo lack this reactivity. View Source
- [2] Boulikas, T. et al. (1998). Activated iododerivatives for the treatment of cancer and AIDS. PCT/IB98/00768 (WO9845253A1). The patent demonstrates that activated 2-iodo-5-nitro-benzamide derivatives inhibit growth of a variety of human and animal tumor and leukemia cell lines at low doses. View Source
